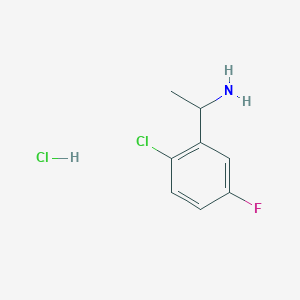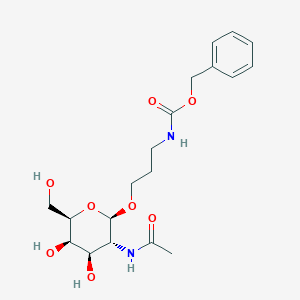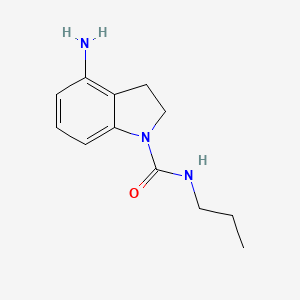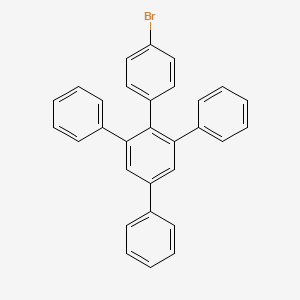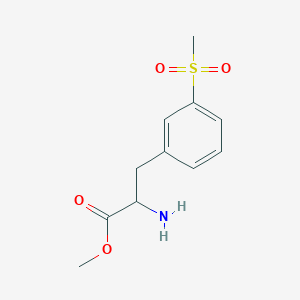![molecular formula C8H6BrN3O B13645773 1-(5-Bromo-1H-benzo[d][1,2,3]triazol-6-yl)ethanone](/img/structure/B13645773.png)
1-(5-Bromo-1H-benzo[d][1,2,3]triazol-6-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Bromo-1H-benzo[d][1,2,3]triazol-6-yl)ethanone is a highly functionalized compound belonging to the class of benzo[d][1,2,3]triazoles. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure, featuring a bromine atom and a triazole ring, makes it a versatile molecule for further derivatization and functional group interconversion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-1H-benzo[d][1,2,3]triazol-6-yl)ethanone typically involves a nitrosoarene-alkyne cycloaddition reaction. This reaction is carried out in toluene at 80°C under an inert atmosphere. The starting materials include 4-bromonitrosobenzene and 1-(1H-benzo[d][1,2,3]triazol-1-yl)prop-2-yn-1-one . The reaction proceeds with the precipitation of the desired product during the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(5-Bromo-1H-benzo[d][1,2,3]triazol-6-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The triazole ring can participate in redox reactions, leading to different oxidation states.
Cycloaddition Reactions: The compound can undergo further cycloaddition reactions to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) can be used under mild conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
1-(5-Bromo-1H-benzo[d][1,2,3]triazol-6-yl)ethanone has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and inhibition.
Industry: It can be utilized in the synthesis of advanced materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism by which 1-(5-Bromo-1H-benzo[d][1,2,3]triazol-6-yl)ethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of target proteins. The bromine atom can also participate in halogen bonding, further modulating the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
1-(1H-benzo[d][1,2,3]triazol-1-yl)prop-2-yn-1-one: A precursor in the synthesis of 1-(5-Bromo-1H-benzo[d][1,2,3]triazol-6-yl)ethanone.
5-Bromo-1H-benzo[d][1,2,3]triazole: A structurally similar compound lacking the ethanone group.
Uniqueness: this compound is unique due to the presence of both the bromine atom and the ethanone group, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse applications and further derivatization, setting it apart from similar compounds.
Eigenschaften
Molekularformel |
C8H6BrN3O |
|---|---|
Molekulargewicht |
240.06 g/mol |
IUPAC-Name |
1-(6-bromo-2H-benzotriazol-5-yl)ethanone |
InChI |
InChI=1S/C8H6BrN3O/c1-4(13)5-2-7-8(3-6(5)9)11-12-10-7/h2-3H,1H3,(H,10,11,12) |
InChI-Schlüssel |
VIHCYQDASPJRDS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC2=NNN=C2C=C1Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Hydroxyimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B13645699.png)
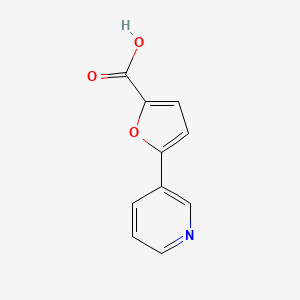

![azanium;5-[[(4S)-4-amino-4-carboxybutanoyl]amino]-2-nitrobenzoate](/img/structure/B13645726.png)
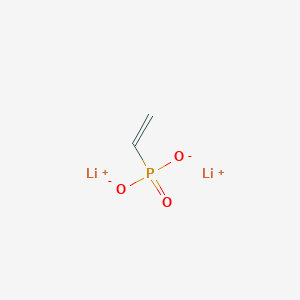
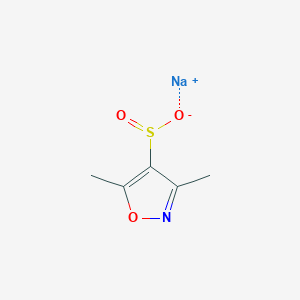
![2-{[(1-benzyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol](/img/structure/B13645743.png)
![3-[(4-Methylphenyl)sulfanyl]propanal](/img/structure/B13645747.png)
![1-[2-(pyridin-2-yl)ethyl]-1H-1,2,3,4-tetrazole-5-thiol](/img/structure/B13645765.png)
